
N-(5-Amino-2-fluorophenyl)-2-(2-chlorophenoxy)-propanamide
Übersicht
Beschreibung
N-(5-Amino-2-fluorophenyl)-2-(2-chlorophenoxy)-propanamide (NFPCP) is a synthetic compound that has been used in scientific research for a variety of purposes. It is a member of the amide class of compounds, which are characterized by a carbonyl group adjacent to an amine group. NFPCP has been studied for its potential applications in biochemical and physiological research, as well as its use as a reagent in laboratory experiments.
Wissenschaftliche Forschungsanwendungen
N-(5-Amino-2-fluorophenyl)-2-(2-chlorophenoxy)-propanamide has been studied for its potential applications in a variety of scientific research areas. It has been used as a reagent in the synthesis of other compounds, such as 5-amino-2-fluorophenyl-2-chlorophenoxyacetic acid. It has also been used as a probe in the study of enzyme-catalyzed reactions, such as the hydrolysis of esters. N-(5-Amino-2-fluorophenyl)-2-(2-chlorophenoxy)-propanamide has also been studied for its potential use in the treatment of various diseases, such as cancer, diabetes, and hypertension.
Wirkmechanismus
N-(5-Amino-2-fluorophenyl)-2-(2-chlorophenoxy)-propanamide has been studied for its potential mechanism of action in biochemical and physiological research. It is believed that N-(5-Amino-2-fluorophenyl)-2-(2-chlorophenoxy)-propanamide may act as an inhibitor of the enzyme acetylcholinesterase, which is responsible for the breakdown of the neurotransmitter acetylcholine in the body. N-(5-Amino-2-fluorophenyl)-2-(2-chlorophenoxy)-propanamide may also act as an agonist of the G-protein coupled receptor GPR40, which is involved in the regulation of glucose metabolism.
Biochemische Und Physiologische Effekte
N-(5-Amino-2-fluorophenyl)-2-(2-chlorophenoxy)-propanamide has been studied for its potential biochemical and physiological effects. It has been shown to inhibit the enzyme acetylcholinesterase, which may lead to increased levels of acetylcholine in the body. This could potentially lead to increased alertness and improved cognitive function. N-(5-Amino-2-fluorophenyl)-2-(2-chlorophenoxy)-propanamide has also been shown to activate the G-protein coupled receptor GPR40, which may lead to increased insulin sensitivity and improved glucose metabolism.
Vorteile Und Einschränkungen Für Laborexperimente
N-(5-Amino-2-fluorophenyl)-2-(2-chlorophenoxy)-propanamide has several advantages and limitations for use in laboratory experiments. One advantage is that it is relatively easy to synthesize. Additionally, it is a relatively stable compound and has a relatively low toxicity. One limitation is that N-(5-Amino-2-fluorophenyl)-2-(2-chlorophenoxy)-propanamide has a relatively low solubility in water and other solvents, which may limit its use in some experiments.
Zukünftige Richtungen
There are a variety of potential future directions for the use of N-(5-Amino-2-fluorophenyl)-2-(2-chlorophenoxy)-propanamide in scientific research. One potential direction is the development of new compounds that are based on N-(5-Amino-2-fluorophenyl)-2-(2-chlorophenoxy)-propanamide and that have improved properties, such as increased solubility or increased potency. Another potential direction is the exploration of N-(5-Amino-2-fluorophenyl)-2-(2-chlorophenoxy)-propanamide's potential applications in the treatment of various diseases, such as cancer, diabetes, and hypertension. Additionally, N-(5-Amino-2-fluorophenyl)-2-(2-chlorophenoxy)-propanamide could be explored for its potential use as a probe in the study of enzyme-catalyzed reactions, such as the hydrolysis of esters. Finally, N-(5-Amino-2-fluorophenyl)-2-(2-chlorophenoxy)-propanamide could be studied for its potential use in the synthesis of other compounds.
Eigenschaften
IUPAC Name |
N-(5-amino-2-fluorophenyl)-2-(2-chlorophenoxy)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClFN2O2/c1-9(21-14-5-3-2-4-11(14)16)15(20)19-13-8-10(18)6-7-12(13)17/h2-9H,18H2,1H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOKAIKYXPDRPJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=C(C=CC(=C1)N)F)OC2=CC=CC=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClFN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-Amino-2-fluorophenyl)-2-(2-chlorophenoxy)-propanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



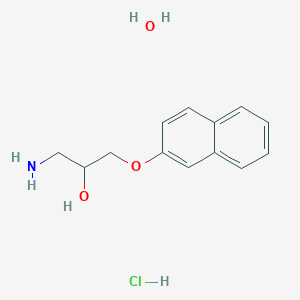
![5,6-Dimethyl-thieno[2,3-d]thiazol-2-ylamine hydrochloride](/img/structure/B1388278.png)
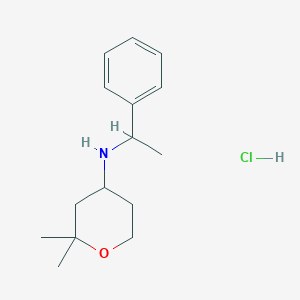

![[2-(3,4-Dimethoxy-phenyl)-ethyl]-pyridin-3-yl-methyl-amine hydrochloride](/img/structure/B1388281.png)
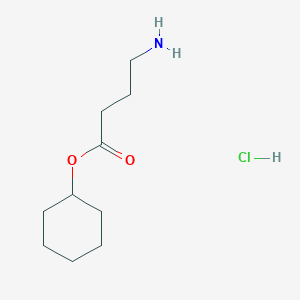
![7-Amino-1,3,5-triazatricyclo[3.3.1.13,7]decanetrihydrochloride](/img/structure/B1388284.png)
![4-[(2,3-Dihydro-1H-inden-5-yloxy)methyl]piperidine hydrochloride](/img/structure/B1388285.png)
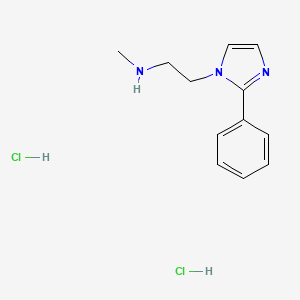
![{2-[2-(2-Methoxyphenyl)ethyl]phenyl}amine hydrochloride](/img/structure/B1388288.png)
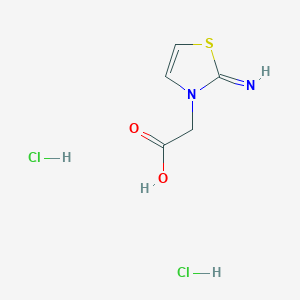
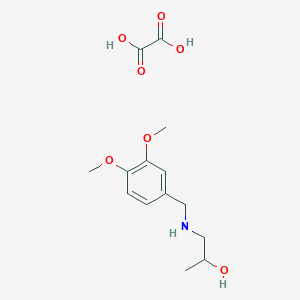
![N-[2-Fluoro-4-(methylsulfonyl)phenyl]-piperidin-4-amine hydrochloride](/img/structure/B1388296.png)
![3,4-Dihydro-2H-benzo[b][1,4]oxazin-6-ol hydrochloride](/img/structure/B1388299.png)